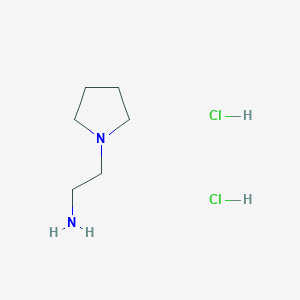

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride

Beschreibung

Historical Context and Discovery

The development and characterization of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride emerged from the broader exploration of pyrrolidine-based compounds that began in the early twentieth century. While specific historical records of this particular compound's discovery remain limited in the available literature, its development is intrinsically linked to the systematic investigation of pyrrolidine derivatives that gained momentum during the mid-1900s. The compound represents an evolution in heterocyclic chemistry, where researchers sought to modify the basic pyrrolidine structure by introducing functional groups that could enhance chemical reactivity and biological activity.

The systematic study of pyrrolidine-containing compounds accelerated significantly with advances in analytical techniques and synthetic methodologies. The ability to create stable salt forms, such as the dihydrochloride variant of 2-(Pyrrolidin-1-yl)ethanamine, allowed researchers to overcome solubility and stability challenges that had previously limited the utility of these compounds. This particular dihydrochloride salt represents a refinement in chemical processing, where the addition of hydrochloric acid molecules creates a more manageable and characterizable compound for research applications.

Contemporary research has focused extensively on the crystallographic properties of related compounds, as demonstrated by recent law enforcement investigations that utilized advanced analytical techniques to characterize pyrrolidine-based substances. These investigations have provided valuable insights into the structural characteristics and analytical profiles of pyrrolidine derivatives, contributing to the broader understanding of this chemical family. The compound's significance has grown with increasing recognition of pyrrolidine-based structures in pharmaceutical research and organic synthesis applications.

Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with amine functionalities. The base compound, 2-(Pyrrolidin-1-yl)ethanamine, derives its name from the combination of the pyrrolidine ring system and the ethanamine chain that extends from the nitrogen atom. The numerical designation "2-" indicates the position of attachment on the ethanamine chain, while "Pyrrolidin-1-yl" specifies the connection point on the pyrrolidine ring system.

Alternative nomenclature systems provide additional naming conventions for this compound, including 1-(2-Aminoethyl)pyrrolidine and 2-(1-Pyrrolidinyl)ethanamine. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the amine functionality while others highlight the pyrrolidine component. The Chemical Abstracts Service has assigned multiple registry numbers to account for different salt forms and structural representations, with 65592-36-1 specifically designating the dihydrochloride salt.

The systematic naming becomes more complex when considering the salt form, where "dihydrochloride" indicates the presence of two hydrochloric acid molecules associated with the base compound. This designation follows standard chemical nomenclature practices for ionic compounds, where the cationic organic component is named first, followed by the anionic chloride components. The molecular formula C6H16Cl2N2 reflects this salt composition, showing the addition of two hydrogen chloride units to the base structure C6H14N2.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the saturated nitrogen-containing five-membered ring systems. The pyrrolidine component classifies this compound as a secondary amine heterocycle, distinguished from unsaturated analogs such as pyrrole by the complete saturation of the ring system. This saturation significantly influences the compound's chemical reactivity and physical properties, making it more nucleophilic and less aromatic than its unsaturated counterparts.

Within the hierarchy of heterocyclic chemistry, pyrrolidine derivatives represent a subset of azacycloalkanes, specifically azacyclopentanes where one carbon atom in a five-membered ring is replaced by nitrogen. The additional ethanamine chain in this compound creates a bifunctional molecule that combines the properties of both cyclic and acyclic amines. This dual nature allows the compound to participate in reactions characteristic of both structural components, enhancing its versatility in synthetic applications.

The compound's classification extends to its role as a building block in organic synthesis, where it serves as both a nucleophile and a structural scaffold for more complex molecules. The presence of two nitrogen atoms with different electronic environments creates opportunities for selective chemical modifications, allowing chemists to target specific reactive sites during synthetic transformations. This selectivity has made pyrrolidine derivatives valuable intermediates in the synthesis of pharmaceutically active compounds and natural product analogs.

The salt form classification adds another layer to the compound's chemical identity, as dihydrochloride salts typically exhibit enhanced water solubility and improved crystallization properties compared to free base forms. This classification places the compound within the broader category of pharmaceutical intermediates and research chemicals, where salt formation is commonly employed to optimize physical and chemical properties for specific applications.

Relationship to Pyrrolidine Chemistry

The relationship between this compound and the broader field of pyrrolidine chemistry reflects the compound's origin as a derivative of the parent pyrrolidine molecule. Pyrrolidine itself, with the molecular formula (CH2)4NH, serves as the fundamental structural unit from which this and numerous other derivatives are constructed. The parent compound exhibits characteristic properties of cyclic secondary amines, including basic behavior and nucleophilic reactivity that are preserved and modified in its derivatives.

The chemical relationship becomes apparent when examining the synthetic pathways used to prepare pyrrolidine derivatives. The parent pyrrolidine can be prepared industrially through the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions. This industrial synthesis provides the foundation for creating more complex derivatives like 2-(Pyrrolidin-1-yl)ethanamine through subsequent chemical modifications. The ethanamine chain can be introduced through various synthetic routes, including nucleophilic substitution reactions where pyrrolidine acts as a nucleophile toward suitable electrophilic precursors.

The structural relationship extends to the electronic properties of the pyrrolidine ring, which maintains its characteristic electron-donating properties even when substituted with additional functional groups. The nitrogen atom in the pyrrolidine ring retains its basic character, with a basicity typical of dialkyl amines, while the additional amine group in the ethanamine chain provides a second site for protonation. This dual basicity explains the formation of the dihydrochloride salt, where both nitrogen atoms can be protonated under appropriate conditions.

| Compound Property | Pyrrolidine | 2-(Pyrrolidin-1-yl)ethanamine | Dihydrochloride Salt |

|---|---|---|---|

| Molecular Formula | C4H9N | C6H14N2 | C6H16Cl2N2 |

| Molecular Weight | 71.12 | 114.19 | 187.11 |

| Boiling Point | 86-88°C | 66-70°C (23 mmHg) | Not available |

| Basic Centers | 1 | 2 | 2 (protonated) |

| Solubility | Water miscible | Enhanced in salt form | High water solubility |

The broader pyrrolidine chemistry encompasses numerous natural and synthetic compounds that share the five-membered nitrogen-containing ring structure. Natural alkaloids such as nicotine and hygrine contain pyrrolidine moieties, demonstrating the biological significance of this structural framework. The amino acids proline and hydroxyproline represent naturally occurring pyrrolidine derivatives that play crucial roles in protein structure and function. These relationships highlight the importance of pyrrolidine chemistry in both synthetic and biological contexts.

Contemporary applications of pyrrolidine chemistry have expanded to include pharmaceutical development, where pyrrolidine derivatives serve as key intermediates in drug synthesis. The racetam family of compounds, including piracetam and aniracetam, incorporates pyrrolidine-based structures in their molecular frameworks. This pharmaceutical relevance has driven continued research into new pyrrolidine derivatives, including compounds like this compound that offer unique structural features and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLQUSMPBPVMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672577 | |

| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65592-36-1 | |

| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution Using 2-Chloroethylamine Derivatives

One common synthetic route involves the reaction of pyrrolidine with 2-chloroethylamine or related halogenated ethanamine derivatives. The reaction proceeds via nucleophilic substitution, where the nitrogen of pyrrolidine attacks the electrophilic carbon bearing the leaving group (chloride), forming the target compound.

- Reaction conditions typically include the use of polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Bases like cesium carbonate (Cs2CO3) are employed to scavenge the released hydrogen chloride and drive the reaction forward.

- Reaction temperatures range from room temperature to 90°C.

- The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

The following table summarizes key experimental data from typical syntheses:

| Yield (%) | Reaction Conditions | Operation Details |

|---|---|---|

| 87 | Cs2CO3; DMF; 50°C; overnight | 5 mmol 2-chloro-4-fluoro-5-nitrotoluene with substituted 2-amino ethanol and 11.5-12.5 mmol Cs2CO3 stirred until full conversion; workup by filtration, extraction, and column chromatography. |

| 54.2 | Cs2CO3; DMF; 90°C; 2 hours | 5.84 mmol 1-fluoro-2-methoxy-4-nitrobenzene with Cs2CO3 and 7.01 mmol 2-(pyrrolidin-1-yl)ethanol; extraction and flash chromatography purification. |

| 42 | Triphenylphosphine; THF; ice bath; inert atmosphere; 15 h | Reaction of 4-chloro-7-methoxy-quinazolin-6-ol with N-(2-hydroxyethyl)pyrrolidine and PPh3 under nitrogen; workup involves aqueous extraction, drying, and column chromatography. |

Use of N-(2-Hydroxyethyl)pyrrolidine as a Precursor

Another approach involves the use of N-(2-hydroxyethyl)pyrrolidine, which can be converted into the target compound under suitable conditions:

- Reaction with electrophilic aromatic compounds in the presence of bases such as cesium carbonate.

- Use of triphenylphosphine and di-tert-butyl azodicarboxylate (DTAD) in tetrahydrofuran (THF) under inert atmosphere and cooling to facilitate substitution.

- Purification through standard organic extraction and chromatographic techniques.

Industrial Scale Considerations

Industrial synthesis focuses on optimizing yield, purity, and reaction efficiency:

- Large-scale reactions are conducted under controlled stirring and temperature.

- Reaction monitoring is done by TLC or LC-MS to ensure complete conversion.

- Workup procedures include filtration, solvent extractions, drying over sodium sulfate, and chromatographic purification.

- The final product is isolated as a dihydrochloride salt to improve solubility and stability.

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution with 2-chloroethylamine | Pyrrolidine, 2-chloroethylamine, Cs2CO3 | DMF | 50-90°C | 54-87 | High yield with cesium carbonate base |

| Reaction with N-(2-hydroxyethyl)pyrrolidine and PPh3/DTAD | N-(2-hydroxyethyl)pyrrolidine, PPh3, DTAD | THF | 0-25°C (ice bath) to RT | ~42 | Requires inert atmosphere, longer reaction time |

| Industrial scale optimized synthesis | Pyrrolidine derivatives, bases | DMF or THF | RT to 90°C | Variable | Emphasis on purity and scalability |

- The use of cesium carbonate as a base in DMF is effective in promoting nucleophilic substitution reactions leading to high yields (up to 87%) of the target compound.

- Lower temperatures and inert atmospheres are necessary when using sensitive reagents such as triphenylphosphine and DTAD to prevent side reactions.

- Purification by column chromatography (silica gel) using dichloromethane/methanol gradients is standard to isolate the pure dihydrochloride salt.

- The dihydrochloride form is preferred for enhanced solubility and stability, facilitating pharmaceutical applications.

The preparation of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is well-established through nucleophilic substitution reactions involving pyrrolidine and suitable halogenated ethanamine derivatives. The choice of base, solvent, temperature, and reaction atmosphere critically influences the yield and purity. Industrial methods optimize these parameters for large-scale production. The dihydrochloride salt form is consistently obtained through acidification and purification steps, ensuring the compound’s suitability for research and pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Polar solvents such as water, ethanol, or acetonitrile.

Major Products:

Oxidation Products: Amides, carboxylic acids.

Reduction Products: Secondary amines.

Substitution Products: Various substituted ethanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyrrolidine vs. Piperazine/Imidazole: The five-membered pyrrolidine ring (in the target compound) offers less steric hindrance and lower basicity compared to six-membered piperazine derivatives (e.g., ).

- Substituent Effects : The phenyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Disulfide-containing derivatives () exhibit redox sensitivity, enabling applications in prodrug design.

Pharmacological and Biochemical Relevance

While direct pharmacological data for this compound are absent in the evidence, structurally related compounds exhibit diverse activities:

- Psychoactive Potential: NBOMe compounds (), though structurally distinct, highlight the importance of ethanamine backbones in receptor targeting (e.g., 5-HT2A agonism).

- Antihistamine Activity: Diphenhydramine hydrochloride (), an ethanolamine derivative, underscores the therapeutic relevance of ethanamine-based structures.

Biologische Aktivität

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, also known as 2-PYRROLIDINOETHYLAMINE 2HCL , is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and material science.

- Molecular Formula : C₆H₁₆Cl₂N₂

- Molecular Weight : 179.12 g/mol

- Structure : The compound consists of six carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms.

Biological Activity Overview

This compound exhibits a range of biological activities due to its interactions with various enzymes and proteins. Key areas of research include:

- Neurotransmitter Interaction : The compound has been shown to influence neurotransmitter synthesis and degradation, affecting levels of neurotransmitters in the brain. This activity is crucial for potential applications in treating neurological disorders.

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can bind to DNA and exhibit cytotoxic effects on cancer cells. For instance, Cu(II) complexes involving pyrrolidin-1-yl ethanamine have shown moderate cytotoxicity against various cancer cell lines, indicating potential for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes involved in neurotransmitter metabolism, leading to altered signaling pathways. For example, it has been observed to inhibit enzymes that degrade neurotransmitters, resulting in increased levels of these signaling molecules .

- Cellular Effects : It modulates cellular processes such as gene expression and metabolism. Research indicates that at lower doses, it can enhance cognitive functions by increasing neurotransmitter availability .

- DNA Binding : The ability of certain complexes of this compound to bind DNA suggests a mechanism for its anticancer activity. Studies have reported structural changes in DNA upon interaction with these complexes, which may lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study by Kumar et al. (2012) showed that Cu(II) complexes derived from pyrrolidin-1-yl ethanamine exhibited significant binding affinity to calf thymus DNA and induced cytotoxicity in various cancer cell lines. This supports the potential use of these compounds as anticancer agents.

- Neuropharmacological Effects : Research has indicated that this compound influences neurotransmitter dynamics, which could be beneficial in developing treatments for cognitive disorders such as Alzheimer's disease.

- Material Science Applications : Investigations into corrosion inhibition properties revealed that complexes involving this compound effectively protect mild steel from corrosion, showcasing its utility beyond biological applications .

Safety and Toxicology

While the compound shows promise in various applications, safety assessments indicate potential hazards such as skin irritation and eye damage upon exposure. Further toxicological studies are necessary to fully understand its safety profile and establish safe dosage guidelines for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride?

The synthesis typically involves alkylation or reductive amination strategies. For example:

- Reductive amination : React pyrrolidine with a nitroethane derivative under hydrogenation conditions using catalysts like palladium on carbon, followed by hydrochloric acid treatment to form the dihydrochloride salt .

- Substitution reactions : Use sodium hydride in dimethylformamide (DMF) to facilitate nucleophilic substitution between pyrrolidine and a halogenated ethanamine precursor . Purification often involves recrystallization from ethanol/water mixtures to isolate the dihydrochloride form.

Q. What analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments and carbon backbone integrity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight and salt form.

- X-ray crystallography : For structural confirmation, employ programs like SHELX to resolve crystal structures, particularly for chiral variants .

Q. How should researchers handle stability and storage of this compound?

- Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation.

- Avoid exposure to light and moisture, as the dihydrochloride salt is prone to deliquescence. Safety protocols from Combi-Blocks recommend using desiccants and monitoring for discoloration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve chiral purity in enantioselective synthesis?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium to control stereochemistry during asymmetric hydrogenation .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance enantiomeric excess (ee) by stabilizing transition states. Monitor ee via chiral HPLC with a cellulose-based column.

Q. What methodologies resolve contradictions in stability studies under varying pH conditions?

- pH-rate profiling : Conduct accelerated degradation experiments across pH 1–13 at 40°C, using HPLC to quantify degradation products. Apply density-functional theory (DFT) calculations to predict protonation states and reactive sites .

- Statistical analysis : Use multivariate regression to identify critical factors (e.g., ionic strength, temperature) contributing to instability .

Q. How can researchers investigate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions. Reference fluorinated analogs (e.g., trifluoro-pyridinyl derivatives) for comparative studies .

Q. What advanced purification techniques are suitable for isolating trace impurities?

- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate diastereomers or byproducts.

- Ion-exchange chromatography : Isolate the dihydrochloride salt from neutral impurities using a Dowex resin .

Q. How can computational methods enhance understanding of its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.